N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

Description

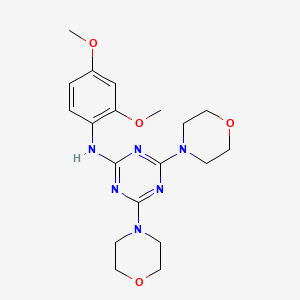

N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a triazine derivative featuring a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 6, and a 2,4-dimethoxyphenylamine group at position 2. The morpholine substituents contribute electron-donating properties, while the dimethoxyphenyl group enhances lipophilicity. Its synthesis likely involves nucleophilic substitution reactions, analogous to related triazine derivatives .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O4/c1-26-14-3-4-15(16(13-14)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBPCBLCRYYVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C19H24N6O2

- IUPAC Name : N-(2,4-dimethoxyphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-amine

This structure includes a triazine core with two morpholine groups and a dimethoxy-substituted phenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

- Formation of the Triazine Core : The initial step usually involves the condensation of 2-amino-4,6-dimorpholinyl-1,3,5-triazine with appropriate phenolic compounds.

- Substitution Reactions : The introduction of the 2,4-dimethoxy group is achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of similar triazine derivatives. For instance:

- Antibacterial Activity : In a comparative study involving various synthesized triazine derivatives, compounds similar to this compound demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |

|---|---|---|

| 6a | 250 | 100 |

| 6b | 500 | 200 |

| Gentamycin | 0.25 | 0.05 |

The minimum inhibitory concentration (MIC) values indicate that while some derivatives exhibit moderate activity compared to standard antibiotics like gentamycin, further optimization may enhance their efficacy.

Antifungal Activity

Similar compounds have also been tested for antifungal properties against species such as Candida albicans and Aspergillus niger. The results showed varying degrees of activity:

| Compound | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |

|---|---|---|

| 6a | 1000 | 1000 |

| Gentamycin | - | - |

These findings suggest that while the compound may possess antifungal activity, it is generally less effective than established antifungal agents like nystatin .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- Inhibition of Protein Synthesis : Similar triazine derivatives have been shown to interfere with bacterial protein synthesis pathways.

- Disruption of Membrane Integrity : Some compounds may disrupt cell membranes leading to cell lysis.

Case Studies and Research Findings

Recent research has focused on optimizing the structure of triazine derivatives to enhance their biological activity. For example:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazine derivatives exhibit diverse properties depending on substituents. Key analogs include:

*Estimated based on structural similarity to and .

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s dimethoxyphenyl group (electron-donating) contrasts with MHY1485’s nitrophenyl (electron-withdrawing), resulting in higher lipophilicity (~3.5 vs. ~2.8 logP), which may influence solubility and membrane permeability .

- Morpholine vs. Halogen Substituents : Compared to 4-chloro analogs (e.g., and ), morpholine groups enhance stability and reduce reactivity, making the target compound less prone to hydrolysis .

Physicochemical Properties

- logP and Solubility : The target compound’s predicted logP (~3.5) aligns with morpholine-containing analogs (e.g., : logP 3.58), suggesting moderate lipophilicity suitable for biological or material science applications. Nitrophenyl derivatives () exhibit lower logP (~1.5–2.8) due to polar nitro groups .

- Thermal Stability : While azido-triazines () prioritize high enthalpy for energetic use, the target compound’s morpholine and methoxy groups likely enhance thermal stability for industrial applications .

Q & A

Basic Research Question

- NMR Analysis:

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error .

- DFT Calculations: Predict equilibrium geometries and tautomerization pathways (e.g., isomerization in DMSO) .

What experimental strategies address discrepancies in biological activity data for this compound?

Advanced Research Question

- Contradiction Analysis:

- Enzyme Assays: Use isoform-specific PI3K/mTOR inhibitors (e.g., rapamycin) as controls to isolate target effects .

- Cellular Context: Account for cell-line variability (e.g., PTEN status in glioblastoma vs. breast cancer models) .

- Dose Optimization: Perform time- and concentration-dependent studies to distinguish on-target vs. off-target effects .

- Validation: Cross-validate using siRNA knockdown of PI3K/mTOR to confirm mechanism .

How does solvent choice impact the stability and tautomeric behavior of this compound?

Advanced Research Question

- DMSO Instability: In DMSO solutions, the compound undergoes tautomerization via deprotonation, forming anionic species detectable via ¹⁵N NMR (δ −50 to −80 ppm) .

- Mitigation Strategies:

What computational and biophysical methods elucidate its binding interactions with PI3K/mTOR?

Advanced Research Question

- Docking Studies: Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (KD values) to validate computational predictions .

- Crystallography: Co-crystallization with PI3Kγ reveals conformational changes upon inhibitor binding .

How can researchers optimize HPLC and LC-MS conditions for analytical quantification?

Q. Methodological Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.